(4-Chlorophenyl)(3-fluorophenyl)methanamine is an organic compound characterized by the presence of both a chlorophenyl and a fluorophenyl group attached to a methanamine backbone. This compound is classified under the category of amines, specifically as a secondary amine due to the presence of two aromatic rings attached to the nitrogen atom.
The compound can be synthesized through various chemical reactions involving substituted benzylamines and aldehydes or ketones. The synthesis typically employs methods that facilitate the formation of carbon-nitrogen bonds, which are crucial for constructing the amine structure.
The synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanamine generally involves a two-step process:
The synthesis can be performed under controlled conditions, often using solvents like dimethyl sulfoxide or tetrahydrofuran to facilitate the reaction. Conditions such as temperature and time are critical; for instance, reactions may be conducted at elevated temperatures (60 °C) for several hours to ensure complete conversion.
The molecular structure of (4-Chlorophenyl)(3-fluorophenyl)methanamine can be represented as follows:
This structure consists of:
(4-Chlorophenyl)(3-fluorophenyl)methanamine can participate in various chemical reactions, including:
Reactions involving this compound often require specific conditions to control selectivity and yield. For example, when subjected to electrophilic substitution, care must be taken to manage temperature and reaction time to avoid unwanted byproducts.
Quantitative data on binding affinities or specific pathways remain limited but would be essential for understanding its pharmacological implications.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
(4-Chlorophenyl)(3-fluorophenyl)methanamine has potential applications in various fields:
(4-Chlorophenyl)(3-fluorophenyl)methanamine belongs to the diarylmethanamine class, characterized by a central methylene group (–CH2–) linked to two aromatic rings and a primary amine (–NH2). This scaffold is a privileged structure in medicinal chemistry due to its conformational flexibility, enabling diverse interactions with biological targets. The compound’s molecular formula (C13H11ClFN) and SMILES notation (C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Cl)N) highlight its asymmetric halogen substitution [1]. The primary amine serves as a hydrogen-bond donor/acceptor, while the halogenated aryl rings enhance lipophilicity and modulate electronic properties.
| Property | Value | |
|---|---|---|
| Molecular Formula | C13H11ClFN | |
| Molecular Weight | 235.69 g/mol | |
| SMILES | C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Cl)N | |
| InChIKey | RTWWLIAAIVLYKY-UHFFFAOYSA-N | |
| Predicted CCS (Ų) [M+H]⁺ | 149.0 | [1] |
Diarylmethanamines are prevalent in CNS-targeting drugs (e.g., riluzole, an aminothiazole derivative) and anticancer agents (e.g., dasatinib) [7]. The scaffold’s bioisosteric relationship with benzene and thiophene rings further underscores its versatility in drug design [9].
Halogen atoms critically influence the compound’s bioactivity through steric, electronic, and metabolic mechanisms:
| Compound | Halogen Pattern | Reported Bioactivity | |
|---|---|---|---|
| (4-Fluorophenyl)(piperidinyl)methanone | para-F | Anticancer, antimicrobial | [3] |
| (4-Chlorophenyl)(phenyl)methanamine | para-Cl | Antidepressant lead | [6] |
| This compound | para-Cl, meta-F | Unknown (research gap) | [1] |
Relevant bioactivities of structurally similar halogenated diarylmethanamines include:
Despite the pharmacological relevance of diarylmethanamines, this specific compound remains understudied:
| Domain | Knowledge Gap | Impact | |
|---|---|---|---|
| Target Identification | Unknown protein targets | Hinders mechanistic studies | |
| SAR | Role of meta-F/para-Cl asymmetry | Limits scaffold optimization | |
| Physicochemical Data | Solubility, log P measurements missing | Impedes pharmacokinetic profiling | [1] |
| Synthetic Routes | No optimized large-scale synthesis | Restricts material supply for bioassays |
Addressing these gaps requires:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4